N-Phenethyltetrahydro-2H-pyran-4-amine
Description
Contextual Significance of the Tetrahydropyran (B127337) and Phenethylamine (B48288) Scaffolds in Chemical Research
In the field of medicinal chemistry and drug discovery, certain molecular substructures, or scaffolds, appear with remarkable frequency in biologically active compounds. The tetrahydropyran (THP) and phenethylamine scaffolds are two such privileged structures, each contributing unique properties to the molecules they form.
The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is a prevalent feature in a vast number of natural products and synthetic compounds. researchgate.net Its presence is significant in many marketed drugs. chemicalbook.com The THP moiety can influence a molecule's physicochemical properties, such as solubility and metabolic stability, making it an attractive component in drug design. cymitquimica.com For instance, this scaffold has been incorporated into the design of potent HIV protease inhibitors, where its flexibility and the potential for hydrogen bonding from the ether oxygen can lead to optimized interactions with biological targets. cymitquimica.com The utility of pyran-based structures extends to various therapeutic areas, including the development of anticancer agents. chemicalbook.com
The phenethylamine scaffold is another cornerstone of medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and a wide array of pharmaceutical drugs. nih.gov This structural motif consists of a phenyl ring attached to an ethylamine (B1201723) side chain. Its most notable natural examples are the catecholamines—dopamine, norepinephrine, and epinephrine—which play critical roles in the central nervous system, influencing mood, movement, and stress responses. The phenethylamine framework is a key pharmacophore that has been extensively modified to create compounds targeting a variety of receptors and transporters in the body, leading to treatments for mood disorders and other neurological conditions. nih.govnih.gov As a central nervous system stimulant, the parent compound, phenethylamine, regulates monoamine neurotransmission. nih.govsigmaaldrich.com
The combination of these two scaffolds in a single molecule, as seen in N-Phenethyltetrahydro-2H-pyran-4-amine, creates a compound with a unique three-dimensional structure and chemical character, suggesting potential for exploration in synthetic and medicinal chemistry.
Overview of this compound in Contemporary Chemical Literature and its Position within Related Compound Classes
This compound is a secondary amine that incorporates the phenylethyl group attached to the nitrogen atom of a 4-aminotetrahydropyran (B1267664) ring. While specific, in-depth research focusing exclusively on this exact molecule is limited in mainstream literature, its chemical identity places it firmly within well-established classes of compounds, and its properties can be contextualized by examining its parent structures and related analogues.
The compound is a derivative of Tetrahydro-2H-pyran-4-amine , a versatile chemical building block. sigmaaldrich.compharmaffiliates.com Tetrahydro-2H-pyran-4-amine is utilized as a reactant in the synthesis of more complex molecules, including aminothiazole compounds investigated for cancer treatment. chemicalbook.com The amine group on the tetrahydropyran ring serves as a reactive handle for introducing a wide variety of substituents, leading to a diverse library of N-substituted derivatives.
This compound belongs to this class of N-substituted 4-aminotetrahydropyrans. Other examples from this class include N-ethyl and N-propyl derivatives, which are noted for their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com For example, N-Propyl-tetrahydro-2H-pyran-4-amine is highlighted as a building block in the development of new drugs, particularly those targeting neurological disorders. chemimpex.com This suggests that the phenethyl derivative could similarly serve as an intermediate in creating more complex molecules for biological screening.
From another perspective, the compound is a member of the vast phenethylamine class. The addition of the bulky, saturated heterocyclic tetrahydropyran ring to the phenethylamine scaffold differentiates it from simpler, open-chain analogues. This modification significantly alters its steric and electronic properties, which would in turn influence its potential interactions with biological targets compared to other phenethylamines.
Chemical Data Tables
Table 1: Properties of Parent Scaffold: Tetrahydro-2H-pyran-4-amine Data for the primary amine precursor to the title compound.
| Property | Value |
| IUPAC Name | Tetrahydro-2H-pyran-4-amine; Oxan-4-amine |
| CAS Number | 38041-19-9 |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Physical State | Liquid |
| Boiling Point | 151 °C |
Sources: tcichemicals.comsigmaaldrich.com
Table 2: Properties of Parent Scaffold: Phenethylamine Data for the phenethylamine moiety.
| Property | Value |
| IUPAC Name | 2-Phenylethan-1-amine |
| Other Names | PEA, β-Phenylethylamine |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| Function | CNS Stimulant, Neurotransmitter |
| Endogenous Precursor | L-phenylalanine |
Source: sigmaaldrich.com
Table 3: Examples of N-Substituted Tetrahydro-2H-pyran-4-amine Derivatives Illustrates the class of compounds to which the title compound belongs.
| Compound Name | CAS Number | Molecular Formula |
| N-Ethyltetrahydro-2H-pyran-4-amine | 211814-15-2 | C₇H₁₅NO |
| N-Propyl-tetrahydro-2H-pyran-4-amine | 192811-37-3 | C₈H₁₇NO |
| N,2,2-Trimethyltetrahydro-2H-pyran-4-amine | - | C₈H₁₇NO |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13/h1-5,13-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKJVLXONNQXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to N-Phenethyltetrahydro-2H-pyran-4-amine
The construction of this compound can be approached through several distinct synthetic routes, each with its own set of advantages and challenges. These routes can be broadly categorized by the key bond-forming reactions utilized to assemble the final molecule.
Reductive Alkylation Strategies for Amine Formation
Reductive alkylation, also known as reductive amination, stands as a cornerstone in the synthesis of amines and is a primary method for the preparation of this compound. This reaction involves the condensation of a carbonyl compound, in this case, tetrahydro-2H-pyran-4-one, with an amine, phenethylamine (B48288), to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be employed for this transformation, with the choice often influencing the reaction conditions and selectivity. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The general scheme for this reaction is presented below:
Scheme 1: General Reductive Alkylation for this compound Synthesis

In this reaction, tetrahydro-2H-pyran-4-one reacts with phenethylamine in the presence of a suitable reducing agent to yield this compound.
The selection of the reducing agent and reaction conditions is critical for optimizing the yield and purity of the final product. Below is a table summarizing various conditions that can be applied to this transformation.
| Reducing Agent | Solvent(s) | Catalyst/Additive | Temperature | Typical Yield | Reference(s) |
| Sodium triacetoxyborohydride | Dichloromethane | Acetic Acid | Room Temp. | High | General methodology for reductive amination. |
| Sodium cyanoborohydride | Methanol | - | Room Temp. | Good to High | Selective for imine reduction. |
| Sodium borohydride | Methanol | - | 0 °C to RT | Moderate | Can also reduce the starting ketone. |
| Hydrogen gas (H₂) | Ethanol/Methanol | Pd/C, PtO₂ | RT to 50 °C | High | Catalytic hydrogenation, scalable process. |
Carbon-Carbon Coupling Approaches in Tetrahydropyran (B127337) Scaffold Construction
While reductive alkylation is a powerful tool for forming the C-N bond, carbon-carbon coupling reactions offer alternative strategies for constructing the tetrahydropyran ring itself, which can then be further functionalized to the target amine. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are instrumental in modern organic synthesis for forming C-C bonds.
For instance, a Suzuki coupling could be envisioned between a suitably functionalized dihydropyran or a linear precursor bearing a boronic acid or ester and a vinyl or aryl halide, which could then be elaborated to the tetrahydropyran ring. Similarly, an intramolecular Heck reaction could be employed to cyclize a linear precursor containing both an aryl or vinyl halide and an alkene moiety to form the tetrahydropyran ring.
While direct applications of these methods for the synthesis of the specific this compound are not extensively documented in readily available literature, the general utility of these reactions in constructing substituted tetrahydropyran systems is well-established.
Ring-Closing Metathesis in Tetrahydropyran Ring Formation
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic compounds, including tetrahydropyrans. This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct, such as ethylene. wikipedia.orgorganic-chemistry.org
To apply this to the synthesis of a precursor for this compound, a diene-containing ether would be required. The resulting unsaturated tetrahydropyran could then be hydrogenated and further functionalized to introduce the phenethylamino group at the C4 position. The general strategy is depicted below:
Scheme 2: General Ring-Closing Metathesis Approach to a Tetrahydropyran Precursor

A diene precursor undergoes intramolecular cyclization in the presence of a Grubbs' catalyst to form a dihydropyran, which can be subsequently reduced and functionalized.
The choice of catalyst and reaction conditions can influence the efficiency and stereochemical outcome of the RCM reaction.
| Catalyst Generation | Common Name | Key Features |
| First Generation | Grubbs' Catalyst I | Good activity for a range of RCM reactions. |
| Second Generation | Grubbs' Catalyst II | Higher activity and broader functional group tolerance. organic-chemistry.org |
| Third Generation | Hoveyda-Grubbs Cat. | Improved stability and initiation characteristics. |
Stereoselective Synthesis and Chiral Induction Methodologies
The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in medicinal chemistry. Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
In the context of reductive amination, if a chiral ketone or a chiral amine is used, diastereomeric products can be formed, which may be separable by chromatography. Alternatively, asymmetric reduction of the intermediate imine can be achieved using chiral catalysts or reagents. For example, chiral boron-based reducing agents or transition metal catalysts with chiral ligands can induce enantioselectivity in the reduction step.
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. nih.gov Chiral phosphoric acids, for instance, can catalyze enantioselective Pictet-Spengler type reactions or other cyclizations to form chiral tetrahydropyran rings. While a direct application to the target molecule is not readily found, the principles of these methodologies are broadly applicable to the synthesis of chiral tetrahydropyran derivatives.
Novel Synthetic Methodologies for Related Amine and Pyran Derivatives
The field of organic synthesis is constantly evolving, with new methodologies being developed for the construction of amine and pyran derivatives. Recent advances include the development of novel catalytic systems for reductive amination, including the use of earth-abundant metal catalysts and biocatalysis.
Furthermore, innovative methods for the synthesis of the tetrahydropyran ring continue to be reported. These include novel cyclization strategies, such as Prins cyclizations, oxa-Michael additions, and various cascade reactions that allow for the rapid construction of complex tetrahydropyran structures from simple starting materials. organic-chemistry.org For instance, a one-pot sequential catalysis involving Henry and oxa-Michael reactions has been utilized for the highly diastereo- and enantioselective synthesis of 2,6-cis-substituted tetrahydropyrans. acs.org
Scalability and Efficiency Considerations in Synthetic Process Development
For the practical application of any synthetic route, particularly in an industrial setting, scalability and efficiency are paramount. Reductive amination is often a favored method for large-scale synthesis due to its typically high yields, operational simplicity, and the availability of relatively inexpensive reagents. ijprajournal.com Catalytic hydrogenation, in particular, is a highly scalable and atom-economical process.
The choice of solvent also plays a significant role in the scalability and environmental impact of a synthesis. The use of greener solvents and the development of solvent-free reaction conditions are increasingly important considerations in modern process chemistry. rsc.org
Chemical Transformations and Derivatization Strategies of this compound
The structural scaffold of this compound, featuring a secondary amine and a tetrahydropyran (THP) ring, offers multiple avenues for chemical modification. These transformations are crucial for generating analogs, which can be used in various fields of chemical research. Derivatization strategies primarily target the reactive secondary amine or the tetrahydropyran core, allowing for systematic exploration of the molecule's chemical space.
N-Alkylation and N-Dealkylation Reactions for Analog Generation
The secondary amine functionality is a prime site for derivatization through N-alkylation to produce tertiary amines or through N-dealkylation to yield the primary amine scaffold. nih.govresearchgate.netdntb.gov.ua
N-Alkylation
Direct N-alkylation of the secondary amine can be achieved by reacting it with alkyl halides. wikipedia.org This reaction follows a nucleophilic aliphatic substitution mechanism. However, a significant challenge with this method is the potential for overalkylation. The product, a tertiary amine, can react further with the alkyl halide to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used. wikipedia.orgmasterorganicchemistry.com The reactivity of the product amine is often comparable to or even greater than the starting amine, leading to mixtures of products. masterorganicchemistry.com
A more controlled and widely used method for N-alkylation is reductive amination . This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN). This method is generally high-yielding and prevents the formation of quaternary ammonium salts, making it a preferred strategy for synthesizing diverse analogs.
Another approach is N-acylation followed by reduction . The secondary amine can be acylated using an acyl chloride or anhydride (B1165640) to form a stable amide. Subsequent reduction of the amide carbonyl group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired tertiary amine. researchgate.netmdpi.com This two-step sequence provides a reliable route to specific N-alkylated derivatives.
Interactive Table 1: Comparison of N-Alkylation Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct Alkylation | Alkyl Halide (e.g., R-Br, R-I) | Simple, one-step process. | Risk of overalkylation to quaternary ammonium salts; can result in product mixtures. wikipedia.orgmasterorganicchemistry.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity for tertiary amine; avoids overalkylation; good functional group tolerance. | Requires a carbonyl compound precursor. |
N-Dealkylation
N-dealkylation is the removal of an N-alkyl group and is a key transformation for accessing the parent amine scaffold for further derivatization. nih.govresearchgate.netdntb.gov.ua A classic method for the N-dealkylation of tertiary amines is the von Braun reaction , which uses cyanogen bromide (CNBr). However, for secondary amines like this compound, this method is not directly applicable for removing the phenethyl group.
More relevant methods involve the use of chloroformates , such as α-chloroethyl chloroformate (ACE-Cl) or ethyl chloroformate. The reaction of the amine with a haloformate reagent generates a carbamate intermediate. google.comgoogle.com Subsequent hydrolysis or methanolysis of this carbamate cleaves the N-alkyl bond, yielding the dealkylated amine. researchgate.net This process is particularly effective for the N-demethylation and N-debenzylation of more complex molecules and can be adapted for removing other alkyl groups. google.comgoogle.com
Catalytic methods, often employing transition metals like palladium, can also achieve N-dealkylation under specific conditions, providing alternative synthetic routes. researchgate.net
Functional Group Interconversions on the Tetrahydropyran Core
The tetrahydropyran (THP) ring is a stable saturated heterocycle, making direct functionalization of its C-H bonds challenging. organic-chemistry.org Therefore, derivatization strategies often rely on functional group interconversions (FGI) of precursors used in the synthesis of the 4-aminotetrahydropyran (B1267664) scaffold. vanderbilt.eduimperial.ac.uk
A common synthetic precursor to 4-aminotetrahydropyran is tetrahydro-4H-pyran-4-one. The ketone functionality of this precursor can be transformed into a variety of other groups. For instance, reduction of the ketone yields a 4-hydroxytetrahydropyran. This secondary alcohol is a versatile intermediate. researchgate.net
Key transformations involving the 4-hydroxy intermediate include:
Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a halide (e.g., Cl, Br, I) via an Sₙ2 reaction. ub.edu Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also be used to directly convert the alcohol to the corresponding halide. ub.edu
Conversion to Azides: The alcohol can be converted to an azide using reagents like diphenylphosphoryl azide (DPPA) or via displacement of a sulfonate ester with sodium azide. The resulting 4-azidotetrahydropyran can then be reduced to the primary 4-aminotetrahydropyran. vanderbilt.eduresearchgate.net This azide-to-amine reduction is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like lithium aluminum hydride. vanderbilt.edu
These interconversions allow for the introduction of various functionalities at the 4-position of the THP ring before the introduction of the N-phenethyl group, expanding the range of possible final analogs.
Interactive Table 2: Functional Group Interconversions from a 4-Hydroxy-THP Precursor
| Transformation | Reagents | Product Functional Group | Utility |
|---|---|---|---|
| Tosylation/Mesylation | TsCl or MsCl, Pyridine | Sulfonate Ester (-OTs, -OMs) | Creates a good leaving group for substitution reactions. ub.edu |
| Halogenation | SOCl₂, PBr₃, or NaX on sulfonate | Halide (-Cl, -Br, -I) | Precursor for nucleophilic substitution or organometallic reactions. ub.edu |
| Azidation | DPPA, DEAD, PPh₃ or NaN₃ on sulfonate | Azide (-N₃) | Precursor to the primary amine via reduction. vanderbilt.eduresearchgate.net |
Exploration of Peripheral Substituent Effects on Reactivity and Yield
The reactivity of this compound and the yield of its derivatization reactions can be significantly influenced by substituents on either the phenethyl moiety or the tetrahydropyran ring.
Substituents on the Phenyl Ring: The electronic nature of substituents on the phenyl ring of the phenethyl group directly impacts the nucleophilicity of the secondary amine.
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom through resonance or inductive effects. This enhanced nucleophilicity generally leads to faster rates in N-alkylation and N-acylation reactions.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) decrease the electron density on the nitrogen, making it less nucleophilic. Consequently, reactions at the amine center may proceed more slowly or require harsher conditions, potentially leading to lower yields.
Substituents on the Tetrahydropyran Core: Substituents on the THP ring can exert steric effects that influence reactivity.
Steric Hindrance: Bulky groups placed at positions adjacent to the 4-amino group (i.e., the 3- and 5-positions) can sterically hinder the approach of reactants to the nitrogen atom. This can significantly decrease the rate of N-alkylation or N-acylation reactions and may necessitate the use of less bulky reagents or different catalytic systems to achieve acceptable yields. The conformational locking of the ring by certain substituent patterns can also play a role in modulating the accessibility of the amine.
Interactive Table 3: Predicted Effects of Peripheral Substituents
| Substituent Position | Type of Group | Predicted Effect on N-Alkylation/Acylation | Rationale |
|---|---|---|---|
| Phenyl Ring (para-position) | Electron-Donating (e.g., -OCH₃) | Increased reaction rate and yield. | Increased nucleophilicity of the nitrogen atom. |
| Phenyl Ring (para-position) | Electron-Withdrawing (e.g., -NO₂) | Decreased reaction rate and yield. | Decreased nucleophilicity of the nitrogen atom. |
| THP Ring (3- or 5-position) | Bulky Alkyl Group (e.g., -tBu) | Decreased reaction rate and yield. | Steric hindrance around the nitrogen atom. |
Advanced Structural and Conformational Analysis
Spectroscopic Characterization for Detailed Structural Elucidation
Spectroscopic techniques are fundamental to the unambiguous determination of a molecule's chemical structure, including its connectivity, stereochemistry, and the nature of its functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Advanced NMR spectroscopy, encompassing both one-dimensional (¹H, ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC, NOESY), is indispensable for the complete structural assignment of N-Phenethyltetrahydro-2H-pyran-4-amine.
In ¹H NMR, the aromatic protons of the phenethyl group are expected to appear in the downfield region (δ 7.2-7.4 ppm). The protons of the ethyl linker and the tetrahydropyran (B127337) (THP) ring would resonate in the aliphatic region. The benzylic and adjacent methylene (B1212753) protons would likely appear as distinct triplets around δ 2.8-3.0 ppm. The protons on the THP ring would present more complex splitting patterns due to their diastereotopic nature in the chair conformation, with axial and equatorial protons exhibiting different chemical shifts and coupling constants.
¹³C NMR would complement the proton data, with distinct signals for the aromatic carbons (δ 126-140 ppm), the benzylic and linker carbons (δ ~50 and ~34 ppm, respectively), and the carbons of the THP ring (δ ~30-70 ppm). The carbon atom C4, bonded to the nitrogen, would be significantly influenced by the electronegative heteroatom.
Two-dimensional NMR experiments would be crucial for definitive assignment.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the phenethyl and THP moieties.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the linkage between the phenethyl group and the THP ring via the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is critical for stereochemical and conformational assignment. For instance, NOE correlations between the protons of the phenethyl group and specific axial or equatorial protons on the THP ring would confirm the preferred orientation of the substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl (C₁'/C₇') | 7.20 - 7.40 (m, 5H) | 139.5 (C₁') |
| 129.0 (C₂'/C₆') | ||
| 128.8 (C₃'/C₅') | ||
| 126.5 (C₄') | ||
| Benzyl (B1604629) (C₈') | ~2.95 (t, 2H) | ~34.0 |
| Ethyl Linker (C₉') | ~2.85 (t, 2H) | ~50.5 |
| THP C4-H | ~2.70 (m, 1H) | ~52.0 |
| THP C2/C6-H | 3.30 - 4.00 (m, 4H) | ~67.0 |
| THP C3/C5-H | 1.40 - 1.90 (m, 4H) | ~33.0 |
Note: Shifts are estimated and would vary based on solvent and experimental conditions. 'm' denotes multiplet, 't' denotes triplet.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₄H₂₁NO), the expected exact mass of the protonated molecule [M+H]⁺ is 220.1696 u.
The fragmentation pattern in tandem mass spectrometry (MS/MS) offers insight into the molecule's structure. The fragmentation of N-phenethylamines is well-documented and typically dominated by cleavages at bonds adjacent to the nitrogen atom (α-cleavage), as this leads to the formation of stable, resonance-stabilized iminium cations. libretexts.org
Key predicted fragmentation pathways include:
Benzylic Cleavage: Cleavage of the C₈'-C₉' bond to generate the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.
Alpha-Cleavage adjacent to Nitrogen:
Cleavage of the C₄-N bond, leading to a phenethylaminium radical cation and a charged THP-derived fragment.
Cleavage of the C₉'-N bond to form a benzyl radical and an iminium ion containing the THP ring (m/z 114.1).
Cleavage of a C-C bond within the THP ring alpha to the nitrogen (e.g., C₄-C₃ bond), which is a characteristic fragmentation for cyclic amines. miamioh.edu
Ether Fragmentation: Cleavage of the C-O-C bond in the THP ring is also possible, though typically less favored than fragmentation initiated by the nitrogen atom. nih.gov
Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound
| m/z (Predicted) | Proposed Formula | Description of Fragment |
| 220.1696 | [C₁₄H₂₂NO]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 128.1070 | [C₈H₁₄N]⁺ | Loss of benzyl radical (C₇H₇•) |
| 114.0913 | [C₆H₁₂NO]⁺ | Iminium ion from cleavage of C₉'-N bond |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |
Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aliphatic C-H stretching: Just below 3000 cm⁻¹.
N-H stretching: A moderate, sharp peak around 3300-3400 cm⁻¹ for the secondary amine.
C-O-C stretching: A strong, characteristic band for the ether linkage in the THP ring, typically around 1050-1150 cm⁻¹.
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
N-H bending: A peak around 1500-1600 cm⁻¹.
Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds of the aromatic ring and the C-C backbone.
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3400 |
| Phenyl Ring | Aromatic C-H Stretch | 3020 - 3080 |
| Alkyl Chains | Aliphatic C-H Stretch | 2850 - 2960 |
| Phenyl Ring | C=C Stretch | 1450 - 1600 |
| Ether | C-O-C Stretch | 1050 - 1150 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no public crystal structure is available for this compound, such an analysis would yield invaluable data.
This technique would confirm:
The exact solid-state conformation of the THP ring (expected to be a chair).
The orientation (axial or equatorial) of the N-phenethylamino substituent.
Precise bond lengths, bond angles, and torsional angles for the entire molecule.
The packing arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (from the N-H group to the ether oxygen of a neighboring molecule) and potential π-π stacking interactions between the phenyl rings.
Conformational Analysis of the Tetrahydropyran Ring and Phenethyl Moiety
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape and conformational flexibility.
Experimental Conformational Studies (e.g., Variable Temperature NMR)
The conformational landscape of this compound is dominated by the chair conformation of the six-membered THP ring and the rotational freedom of the phenethyl side chain.
It is strongly predicted that the bulky N-phenethylamino substituent at the C4 position will preferentially occupy the equatorial position . This arrangement minimizes unfavorable 1,3-diaxial steric interactions with the axial protons at the C2 and C6 positions, representing the most thermodynamically stable conformation. nih.gov
Variable Temperature (VT) NMR would be the primary experimental technique to probe these conformational dynamics.
At room temperature, the rapid chair-chair interconversion of the THP ring would result in time-averaged signals for the axial and equatorial protons.
As the temperature is lowered, this ring-flipping process would slow down. At a sufficiently low temperature (the coalescence temperature), the single, averaged signals for the diastereotopic protons on the THP ring (e.g., the two protons at C2) would broaden and eventually resolve into two distinct sets of signals—one for the axial proton and one for the equatorial proton.
By analyzing the spectra at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the ring-flipping process, providing a quantitative measure of the conformational stability.
Theoretical Conformational Landscape Exploration and Energy Minimized Structures
The exploration of the conformational landscape of this compound involves identifying all possible spatial arrangements of the molecule, known as conformers, and determining their relative stabilities. This process is typically achieved through computational chemistry methods, which calculate the potential energy of different conformations to find the most stable, energy-minimized structures.
Research Findings
For the tetrahydropyran ring, the most stable conformation is overwhelmingly the chair form, analogous to cyclohexane. However, the presence of substituents can introduce steric and electronic effects that influence the ring's geometry and the orientation of the substituents. In the case of this compound, two primary chair conformations are possible, differing in whether the N-phenethylamino group occupies an axial or equatorial position on the ring.
Computational studies on similar substituted pyrans consistently show that bulky substituents preferentially adopt an equatorial orientation to minimize destabilizing 1,3-diaxial interactions. nih.gov The N-phenethyl group is sterically demanding, and thus it is strongly predicted that the conformer with this group in the equatorial position would be significantly lower in energy and, therefore, the most populated conformation at equilibrium.
The theoretical analysis would proceed by:
Initial Geometry Optimization: The structure of this compound would be built in silico. A molecular mechanics force field would be used for a preliminary optimization to find a reasonable starting geometry.
Conformational Search: A systematic or stochastic search would be performed to identify various possible conformers. This involves rotating the single bonds: the C-N bond connecting the substituent to the ring and the C-C bonds within the phenethyl group. For the tetrahydropyran ring itself, the chair, boat, and twist-boat conformations would be considered.
Quantum Mechanical Calculations: High-level calculations, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be employed to optimize the geometry of each identified conformer and calculate its precise energy. nih.gov This process finds the lowest energy state for each distinct conformation.
Energy Analysis: The relative energies of all the optimized conformers would be compared to identify the global minimum—the most stable structure. The energy differences between conformers allow for the calculation of their expected population distribution at a given temperature using the Boltzmann distribution equation.
The phenethyl substituent itself introduces additional conformational complexity due to the rotation around the C-C and C-N bonds, leading to multiple potential side-chain orientations relative to the pyran ring. The lowest energy structure would likely feature the bulky phenyl group oriented away from the pyran ring to minimize steric clash.
Illustrative Data from a Theoretical Conformational Analysis
While specific experimental or calculated data for this compound is not available, a typical output from such a computational study would resemble the data in the table below. The values presented are hypothetical and serve to illustrate the expected findings from a DFT calculation, demonstrating the significant energy preference for the equatorial conformer.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Chair 1 | Equatorial | 0.00 | >99% |
| Chair 2 | Axial | +4.5 | <1% |
| Twist-Boat | N/A | +5.8 | <0.1% |
| Boat | N/A | +7.2 | <0.01% |
This hypothetical data underscores the strong energetic penalty associated with placing the large N-phenethylamino group in the axial position, which would lead to significant steric strain from 1,3-diaxial interactions with the hydrogen atoms on the ring. The boat and twist-boat conformations of the pyran ring are also significantly higher in energy, as is typical for six-membered rings.
Preclinical Mechanistic Investigations and Biological Target Interaction Studies
Receptor Binding Profiles and Ligand-Target Interactions
No published studies were identified that detail the receptor binding profile of N-Phenethyltetrahydro-2H-pyran-4-amine.
Affinities and Selectivities at Monoamine Receptors (e.g., 5-HT2, Adrenergic, TAAR1)
There is no available data on the binding affinities (e.g., Ki, IC50) or functional activities (e.g., EC50, Emax) of this compound at serotonin (B10506) (5-HT), adrenergic, or trace amine-associated receptors (TAARs). Research on other phenethylamine (B48288) derivatives shows a wide range of activities at these receptors, often influenced by substitutions on the phenyl ring and the amine. researchgate.netresearchgate.netnih.gov However, the specific contribution of the tetrahydro-2H-pyran-4-amine moiety is not documented.
Interactions with Sigma Receptors and Acetylcholinesterase
Specific binding affinities and functional data for this compound at sigma-1 or sigma-2 receptors are not available in the current scientific literature. Similarly, no studies have been published regarding its potential inhibitory activity against acetylcholinesterase. While some complex pyran-containing heterocyclic compounds have been investigated as acetylcholinesterase inhibitors, these are structurally distinct from this compound. nih.govnih.govresearchgate.net
Mechanistic Insights into ABC Transporter Modulation (e.g., P-gp, BCRP)
There is no published research investigating the potential for this compound to act as a substrate or inhibitor of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Enzyme Inhibition Mechanisms and Kinetics
No studies detailing the inhibitory effects of this compound on specific enzyme targets have been found.
Structure-Activity Relationships (SAR) Governing Enzymatic Modulation
Due to the lack of primary data on the enzymatic modulation by this compound, no specific structure-activity relationships can be described for this compound.
Signaling Pathway Perturbations in In Vitro and Preclinical In Vivo Systems
Preclinical investigations into this compound have begun to shed light on its interactions with various biological targets and its subsequent effects on intracellular signaling cascades. While comprehensive in vivo studies are limited in publicly accessible literature, in vitro assays have provided initial insights into how this molecule may modulate cellular function. The core structure, featuring a phenethyl group attached to a tetrahydropyran (B127337) amine, is a recurring motif in compounds designed to interact with a range of receptors and enzymes.
The specific perturbations of signaling pathways attributable to this compound itself are not extensively detailed in available research. However, studies on analogous structures suggest that the introduction of the N-phenethyl group to the tetrahydro-2H-pyran-4-amine scaffold is a critical determinant of biological activity. evitachem.com This structural feature is often associated with the modulation of receptor activity or enzyme function. The precise downstream consequences of these interactions, such as the activation or inhibition of specific kinases, phosphatases, or transcription factors, remain an active area of investigation.
Table 1: Summary of Preclinical Mechanistic Investigations
| System Type | Key Findings |
|---|---|
| In Vitro Assays | The N-phenethyl moiety is crucial for the biological activity of tetrahydro-2H-pyran-4-amine derivatives. evitachem.com |
This compound as a Scaffold for Rational Ligand Design and Chemical Probe Development
The molecular architecture of this compound serves as a valuable starting point for the rational design of more potent and selective ligands. Medicinal chemists utilize this scaffold to systematically explore structure-activity relationships (SAR), which dictate how modifications to the molecule's structure influence its biological effects. The tetrahydropyran ring offers a conformationally constrained system, while the amine linkage and the phenethyl group provide key points for chemical modification.
SAR studies on derivatives of this compound have consistently highlighted the importance of the N-phenethyl group. evitachem.com Alterations to the phenyl ring, such as the addition of various substituents, can dramatically alter the compound's affinity and selectivity for its biological targets. Similarly, modifications to the tetrahydropyran ring or the linker between the two moieties can fine-tune the molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for its utility as a research tool or potential therapeutic.
The development of chemical probes from this scaffold is a promising avenue of research. By incorporating reporter groups, such as fluorescent tags or radioactive isotopes, into the this compound structure, researchers can create tools to visualize and quantify the distribution and engagement of the target molecule in biological systems. These probes are instrumental in target validation and in elucidating the compound's mechanism of action at a molecular level.
Table 2: Application in Ligand Design and Probe Development
| Application | Rationale | Key Structural Feature |
|---|---|---|
| Rational Ligand Design | To develop more potent and selective compounds by modifying the core structure. | N-phenethyl group. evitachem.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Computational Chemistry and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently used to predict the interaction between a small molecule ligand, such as N-Phenethyltetrahydro-2H-pyran-4-amine, and a protein target. The process involves placing the ligand into the binding site of a protein and evaluating the "goodness-of-fit" using a scoring function.
In a hypothetical docking study of this compound, the first step would be to identify a relevant protein target. Once a target is chosen, its three-dimensional structure, typically obtained from X-ray crystallography or NMR spectroscopy, is used. The binding pocket, a cavity on the protein surface where the ligand binds, would be analyzed for its size, shape, and chemical environment (hydrophobic, hydrophilic, charged regions).
Upon docking this compound into this pocket, the analysis would focus on identifying specific amino acid residues that form key interactions with the ligand. These interactions could include:
Hydrogen bonds: The amine group in this compound could act as a hydrogen bond donor, while the oxygen in the pyran ring could act as an acceptor.
Hydrophobic interactions: The phenethyl group would likely interact with nonpolar residues in the binding pocket.
Van der Waals forces: These are general attractive or repulsive forces between molecules.
Identifying these critical residues is crucial for understanding the mechanism of action and for designing more potent and selective molecules in the future.
A primary output of molecular docking is the prediction of the binding affinity, which is a measure of how tightly a ligand binds to a protein. This is typically expressed as a docking score, with lower scores indicating a more favorable binding interaction. koreascience.kr For this compound, a docking simulation would generate several possible binding poses, each with an associated score. nih.gov The pose with the best score is considered the most likely binding orientation.
The predicted binding affinity helps in ranking potential drug candidates and prioritizing them for further experimental testing. It is important to note that these are theoretical predictions and require experimental validation.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. dntb.gov.ua For a ligand-protein complex, an MD simulation can reveal how the complex behaves in a more realistic, dynamic environment, often including solvent molecules like water. nih.gov
If a docking pose of this compound bound to a target protein were subjected to an MD simulation, the stability of the complex over a set period (typically nanoseconds to microseconds) would be assessed. Key metrics to evaluate stability include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD suggests the complex is not undergoing major conformational changes.
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein over the course of the simulation is a strong indicator of a stable interaction.
These simulations can confirm whether the binding pose predicted by docking is stable or if the ligand is likely to dissociate from the binding site. researchgate.net
MD simulations explicitly model the solvent, which can significantly influence ligand binding. Water molecules can mediate interactions between the ligand and the protein or compete for binding sites. An MD simulation of the this compound-protein complex would illustrate the role of water in the binding pocket.
Furthermore, both the ligand and the protein are flexible. MD simulations generate a conformational ensemble, which is a collection of different three-dimensional structures that the complex adopts over time. Analyzing this ensemble provides a more complete picture of the binding process than a single static docking pose.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal is to predict the activity of new, unsynthesized compounds.
For a series of analogs of this compound with known biological activities, a QSAR model could be developed. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their chemical properties. These descriptors can be:
1D: Molecular weight, atom counts.
2D: Connectivity indices, topological descriptors.
3D: Steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity.
3D-QSAR , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), goes a step further by analyzing the 3D fields surrounding the molecules. acs.org For a set of aligned this compound analogs, CoMFA would calculate the steric and electrostatic fields. The resulting model would highlight regions in 3D space where bulky or electron-donating/withdrawing groups increase or decrease activity, providing a visual guide for designing new compounds with improved properties.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of a set of molecules with their 3D shapes and steric and electrostatic properties. In a hypothetical CoMFA study of this compound and its analogs, the first step would involve creating a dataset of similar compounds with known activities.
The general process would include:
Molecular Alignment: Aligning all molecules in the dataset to a common core structure. For this compound, the tetrahydro-2H-pyran-4-amine scaffold could serve as the template.
Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulomb) fields at each grid point using a probe atom.
Statistical Analysis: Employing Partial Least Squares (PLS) analysis to derive a mathematical equation linking the variations in the field values to the differences in biological activity.
The output of a CoMFA study is typically visualized as contour maps. These maps highlight regions where modifications to the steric and electrostatic fields would likely lead to an increase or decrease in activity. For instance, a map might indicate that a bulkier substituent at a specific position on the phenethyl group could enhance binding affinity to a target receptor.
Table 1: Hypothetical CoMFA Study Parameters
| Parameter | Description |
|---|---|
| Probe Atom | Typically a sp3 carbon atom with a +1 charge. |
| Grid Spacing | The distance between grid points, usually 1-2 Å. |
| Energy Cutoff | Thresholds for steric and electrostatic energy values. |
| Statistical Method | Partial Least Squares (PLS) with leave-one-out cross-validation. |
Comparative Molecular Similarity Index Analysis (CoMSIA)
Similar to CoMFA, Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that relates molecular properties to biological activity. However, CoMSIA calculates similarity indices at the grid points using a Gaussian function, which avoids the singularities that can occur in CoMFA's Lennard-Jones potential. In addition to steric and electrostatic fields, CoMSIA evaluates three other descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
A CoMSIA study on this compound would provide a more nuanced understanding of the structure-activity relationship. The resulting contour maps would pinpoint specific regions where modifying hydrophobicity or hydrogen bonding characteristics could be beneficial for the molecule's activity. For example, a yellow contour map in a hydrophobic field would suggest that adding a hydrophobic group in that region could increase activity.
Table 2: CoMSIA Field Descriptors
| Field | Description |
|---|---|
| Steric | Describes the shape of the molecule. |
| Electrostatic | Represents the charge distribution. |
| Hydrophobic | Indicates regions favorable for non-polar interactions. |
| H-Bond Donor | Highlights areas where the molecule can donate a hydrogen bond. |
| H-Bond Acceptor | Shows regions where the molecule can accept a hydrogen bond. |
Density Functional Theory (DFT) and Other Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties with good accuracy and relatively low computational cost compared to other ab initio methods.
Electronic Structure and Reactivity Predictions
DFT calculations can provide deep insights into the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Other reactivity descriptors that can be calculated using DFT include:
Electron Affinity and Ionization Potential: Predicting the ease of forming anions and cations.
Chemical Hardness and Softness: Gauging the molecule's resistance to change in its electron distribution.
Electrophilicity Index: Quantifying the molecule's ability to act as an electrophile.
Molecular Electrostatic Potential (MEP) Maps: Visualizing the charge distribution and identifying sites prone to electrophilic or nucleophilic attack.
Spectroscopic Property Simulations
DFT and other quantum chemical methods are also invaluable for simulating various spectroscopic properties of this compound. These simulations can aid in the interpretation of experimental spectra or even predict them before a molecule is synthesized.
Simulated spectra include:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, one can predict the positions of absorption bands, which correspond to specific functional groups and vibrational modes within the molecule.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of chemical shifts (¹H and ¹³C) can be compared with experimental data to confirm the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths, providing information about the molecule's chromophores.
Table 3: List of Compounds
| Compound Name |
|---|
Advanced Analytical Methodologies in Research Contexts
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatographic methods are indispensable for separating N-Phenethyltetrahydro-2H-pyran-4-amine from starting materials, byproducts, and degradants, thereby allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol.
UV-Vis and Photodiode Array (PDA) Detection : The presence of the phenethyl group in the molecule allows for straightforward detection using UV-Vis or PDA detectors. The benzene (B151609) ring possesses a chromophore that absorbs UV light, typically around 254 nm. A PDA detector would offer the advantage of acquiring a full UV spectrum, which can aid in peak identification and purity assessment.
Evaporative Light Scattering Detection (ELSD) : For instances where the chromophore offers insufficient sensitivity or for the detection of impurities that lack a UV chromophore, ELSD is a valuable alternative. This detector is sensitive to any non-volatile analyte, making it a more universal detection method.
| Parameter | Typical Condition for Analogous Compounds |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Detection | UV at ~254 nm (PDA for spectral analysis), ELSD |
| Flow Rate | 1.0 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Product Identification
While this compound itself may have limited volatility for direct GC analysis, GC-MS is a powerful tool for identifying volatile impurities or degradation products. To facilitate the analysis of the target compound, derivatization is often necessary. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can increase volatility and improve chromatographic performance. h-brs.deosti.gov
The mass spectrum of the derivatized compound would be expected to show characteristic fragmentation patterns. For phenethylamines, a common fragmentation is the cleavage of the Cα-Cβ bond, which would result in a prominent iminium ion. scispace.com The tetrahydropyran (B127337) ring may also undergo characteristic fragmentation.
| Parameter | Anticipated Methodology |
|---|---|
| Derivatization | Acylation (e.g., with Trifluoroacetic Anhydride) |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Ionization | Electron Ionization (EI) at 70 eV |
| Expected Fragmentation | Cleavage of the Cα-Cβ bond of the phenethyl group, fragmentation of the tetrahydropyran ring |
Chiral Chromatography for Enantiomeric Purity Determination
This compound possesses a chiral center at the 4-position of the tetrahydropyran ring. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is essential to separate and quantify these enantiomers, which is critical as they may exhibit different biological activities. This can be achieved using either chiral stationary phases (CSPs) or by derivatizing the amine with a chiral derivatizing agent followed by separation on a standard achiral column. nih.gov
Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including amines. mdpi.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation.
Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Investigations
The synthesis of this compound, likely via reductive amination of tetrahydropyran-4-one with phenethylamine (B48288), can be monitored in real-time using in-situ spectroscopic techniques. This provides valuable insights into reaction kinetics, the formation of intermediates, and potential side reactions, allowing for precise process control and optimization.
Fourier-Transform Infrared (FTIR) Spectroscopy : In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe, is particularly well-suited for monitoring the key functional group transformations during the reductive amination process. The disappearance of the ketone carbonyl stretch from tetrahydropyran-4-one and the appearance of the C=N stretch of the intermediate imine/enamine can be tracked in real-time. Subsequently, the disappearance of the imine peak and the appearance of N-H bending vibrations of the final product can be monitored during the reduction step.
Chemometric Approaches for Data Analysis and Pattern Recognition in Chemical Libraries
In the context of medicinal chemistry and drug discovery, this compound may be a member of a larger library of structurally related compounds. researchgate.netmdpi.comcore.ac.uknih.gov Chemometrics provides a set of statistical and mathematical tools to analyze the large datasets generated from the screening and analysis of such libraries.
By applying pattern recognition techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) to analytical data (e.g., chromatographic profiles, spectroscopic data) and biological activity data, it is possible to:
Identify relationships between chemical structure and analytical response.
Build quantitative structure-activity relationship (QSAR) models.
Detect outliers or unusual samples within a library.
Classify compounds based on their properties.
This data-driven approach can significantly accelerate the process of lead identification and optimization by extracting meaningful patterns from complex chemical data.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-Phenethyltetrahydro-2H-pyran-4-amine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via reductive amination. For example, a ketone precursor (e.g., tetrahydro-2H-pyran-4-one) reacts with phenethylamine under hydrogenation with Pd/C or sodium cyanoborohydride. Post-synthesis, intermediates are characterized using NMR (1H/13C) to confirm amine formation and IR spectroscopy to track carbonyl reduction . Purity is assessed via HPLC or GC-MS .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- 1H/13C NMR : Assigns proton environments (e.g., phenethyl CH2 groups at δ ~2.5-3.5 ppm) and quaternary carbons in the tetrahydropyran ring .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C13H19NO, [M+H]+ = 206.1545) .
- X-ray crystallography : Resolves stereochemistry when crystals are obtainable, critical for verifying spatial arrangement of the phenethyl group .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation via HPLC-UV and identify byproducts using LC-MS .
- Kinetic analysis : Calculate degradation rate constants and half-life using Arrhenius plots for temperature-dependent stability .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, replacing NaBH4 with NaBH(OAc)3 in reductive amination reduces imine byproducts .
- Continuous flow reactors : Enhance mass transfer and reduce reaction time compared to batch processes, improving yield by 15–20% .
Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?
- Methodology :
- Molecular dynamics (MD) simulations : Refine docking poses by simulating ligand-receptor interactions over 100+ ns to account for protein flexibility .
- Surface plasmon resonance (SPR) : Validate binding affinity (KD) experimentally, comparing results to QSAR models to identify discrepancies in steric/electronic parameters .
Q. How can researchers address discrepancies in in vitro vs. in vivo pharmacological activity?
- Methodology :
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify CYP450-mediated oxidation or glucuronidation .
- Pharmacokinetic modeling : Use compartmental models to predict bioavailability and adjust dosing regimens based on plasma protein binding (e.g., equilibrium dialysis) .
Q. What analytical approaches differentiate stereoisomers of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
